molecular formula C39H38N6O11 B12304666 [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B12304666
M. Wt: 766.8 g/mol
InChI Key: KVDVZTLIGXDKKC-UHFFFAOYSA-N
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Description

[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a nitrophenyl carbonate group, which is often employed in the formation of urethanes and carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Peptide Bond Formation: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.

    Carbonate Formation: The final step involves the reaction of the protected peptide with 4-nitrophenyl chloroformate to form the carbonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The nitrophenyl carbonate group can participate in nucleophilic substitution reactions, forming urethanes or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Urethanes or carbamates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of complex peptides and proteins due to its Fmoc protection group, which allows for selective deprotection and coupling reactions.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms.

Medicine

In medicine, derivatives of this compound may be explored for their potential as prodrugs or in drug delivery systems due to their ability to form stable urethane linkages.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive carbonate group.

Mechanism of Action

The mechanism of action of [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its ability to form stable urethane and carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The Fmoc group allows for selective deprotection, enabling precise control over the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: This compound shares structural similarities with the phenyl and carbonyl groups.

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Another compound with similar phenyl and carbonyl groups.

Uniqueness

What sets [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate apart is its combination of the Fmoc protection group and the nitrophenyl carbonate group, which provides unique reactivity and versatility in synthetic applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C39H38N6O11

Molecular Weight

766.8 g/mol

IUPAC Name

[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)

InChI Key

KVDVZTLIGXDKKC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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